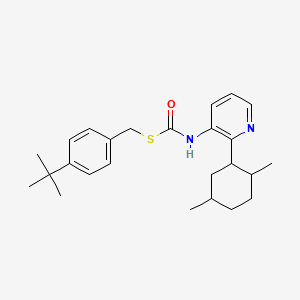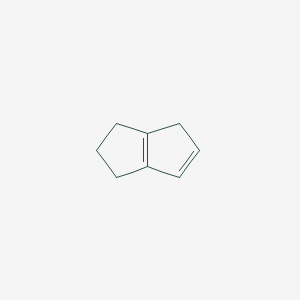
1,2,3,4-Tetrahydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydropentalene is an organic compound with a bicyclic structure, consisting of two fused five-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydropentalene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,5-hexadiene in the presence of a catalyst can yield this compound. Another method involves the reduction of pentalene derivatives using hydrogenation techniques.
Industrial Production Methods: In industrial settings, the production of this compound often involves scalable synthesis protocols. These methods typically utilize commercially available starting materials and optimized reaction conditions to achieve high yields. For example, the use of 2,5-tetrahydropentalene-dione as a precursor allows for the synthesis of various derivatives through alkylation and other functionalization reactions .
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydropentalene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogen or alkyl groups into the molecule .
Scientific Research Applications
1,2,3,4-Tetrahydropentalene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various synthetic pathways.
Biology: Derivatives of this compound have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, particularly in drug discovery and development.
Industry: In the materials science field, this compound derivatives are investigated for their potential use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism by which 1,2,3,4-tetrahydropentalene and its derivatives exert their effects varies depending on the specific application. In medicinal chemistry, these compounds may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, certain derivatives may inhibit enzyme activity or bind to receptors to produce therapeutic effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups present in the derivative .
Comparison with Similar Compounds
1,2,3,4-Tetrahydropentalene can be compared with other similar bicyclic compounds, such as:
Azulene: Known for its unique electronic properties and applications in organic electronics.
Pentalene: A non-benzenoid hydrocarbon with interesting aromatic properties.
Heptalene: Another non-benzenoid hydrocarbon with extended conjugation and unique electronic characteristics
These compounds share some structural similarities with this compound but differ in their electronic properties and potential applications. The uniqueness of this compound lies in its specific bicyclic structure and the versatility it offers in synthetic chemistry.
Properties
CAS No. |
50874-54-9 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
1,2,3,4-tetrahydropentalene |
InChI |
InChI=1S/C8H10/c1-3-7-5-2-6-8(7)4-1/h1,3H,2,4-6H2 |
InChI Key |
KSLKQSAUXPMGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
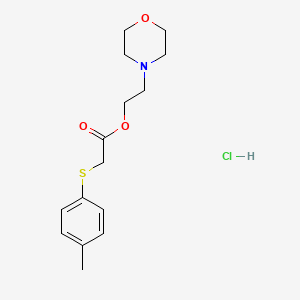
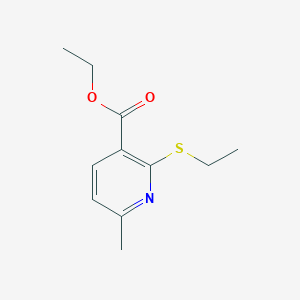
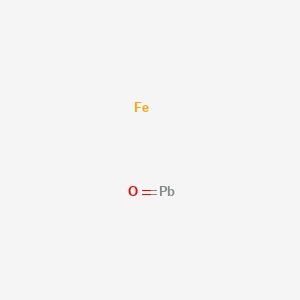
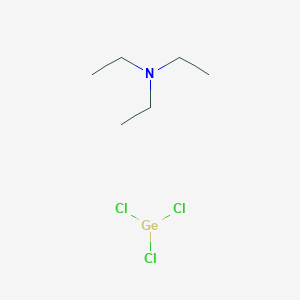
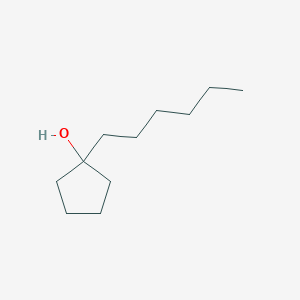

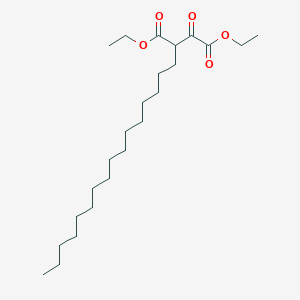

![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)


